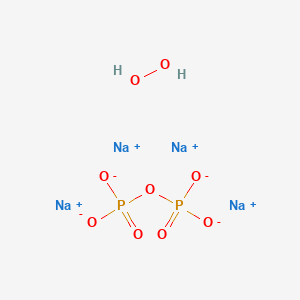
Tetrasodium;hydrogen peroxide;phosphonato phosphate
Descripción general
Descripción
Tetrasodium;hydrogen peroxide;phosphonato phosphate is a chemical compound with the molecular formula H2Na4O9P2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a stabilizing agent and has significant importance due to its ability to undergo various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tetrasodium;hydrogen peroxide;phosphonato phosphate involves the reaction of hydrogen peroxide with phosphonic acid and sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{H}_2\text{O}_2 + \text{H}_3\text{PO}_3 + 4\text{NaOH} \rightarrow \text{Na}_4\text{P}_2\text{O}_9 + 4\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of temperature, pH, and reaction time to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium;hydrogen peroxide;phosphonato phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce various oxidized products, while in reduction reactions, it may yield reduced forms of the substrates.
Aplicaciones Científicas De Investigación
Tetrasodium;hydrogen peroxide;phosphonato phosphate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tetrasodium;hydrogen peroxide;phosphonato phosphate involves its ability to stabilize hydrogen peroxide and other reactive oxygen species. The compound interacts with these species, preventing their decomposition and enhancing their stability. This stabilization is achieved through the formation of stable complexes with the reactive species, thereby reducing their reactivity and prolonging their shelf life .
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium pyrophosphate: Similar in structure and used as a stabilizing agent in various applications.
Sodium tripolyphosphate: Another phosphate compound with similar stabilizing properties.
Sodium hexametaphosphate: Used in similar applications but with different chemical properties.
Uniqueness
Tetrasodium;hydrogen peroxide;phosphonato phosphate is unique due to its specific combination of hydrogen peroxide and phosphonato phosphate, which provides enhanced stabilizing properties compared to other similar compounds. Its ability to stabilize reactive oxygen species makes it particularly valuable in applications where stability is crucial .
Propiedades
IUPAC Name |
tetrasodium;hydrogen peroxide;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O7P2.H2O2/c;;;;1-8(2,3)7-9(4,5)6;1-2/h;;;;(H2,1,2,3)(H2,4,5,6);1-2H/q4*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAFQHZBMJODBO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Na4O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934790 | |
| Record name | Sodium diphosphate--hydrogen peroxide (4/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15362-88-6 | |
| Record name | Tetrasodium diphosphate, compound with dihydrogen peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium diphosphate--hydrogen peroxide (4/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium diphosphate, compound with dihydrogen peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


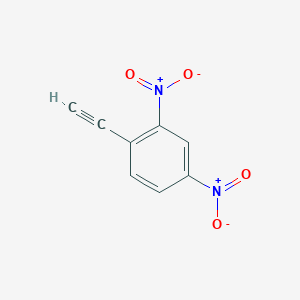

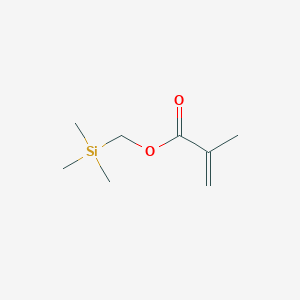
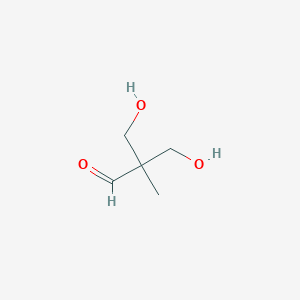
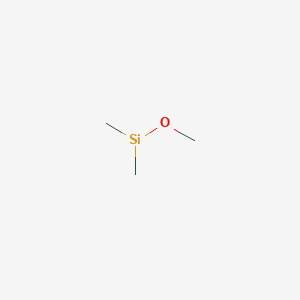
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)
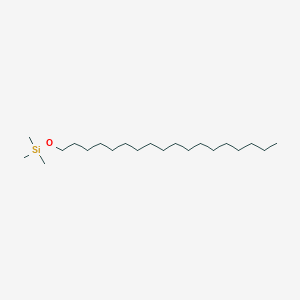
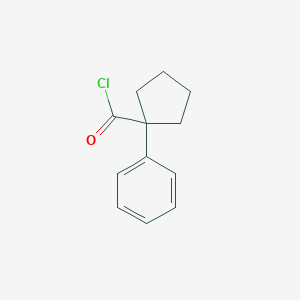

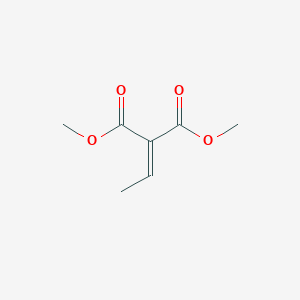

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)
